Home > Products > Screening Compounds P50335 > Lurasidone (Hydrochloride)
Lurasidone (Hydrochloride) -

Lurasidone (Hydrochloride)

Catalog Number: EVT-8201193
CAS Number:
Molecular Formula: C28H37ClN4O2S
Molecular Weight: 529.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lurasidone is synthesized from a combination of various chemical precursors and is classified as a thienobenzodiazepine. It acts as a potent antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, contributing to its therapeutic effects. The drug is marketed under the brand name Latuda and has gained approval from regulatory agencies such as the U.S. Food and Drug Administration for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lurasidone involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 2-(4-(1-(2,3-dichlorophenyl)-1H-imidazol-2-yl)-1-piperidinyl)-N-(4-fluorophenyl)acetamide.
  2. Reactions: The process typically involves:
    • Formation of Imidazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
    • Substitution Reactions: Various substitution reactions are performed to introduce the chlorine and fluorine substituents on the aromatic rings.
    • Final Coupling: The final step involves coupling the imidazole derivative with a piperidine derivative to form Lurasidone.
  3. Purification: The crude product undergoes purification through recrystallization or chromatography to obtain the final pharmaceutical-grade compound.
Molecular Structure Analysis

Structure and Data

Lurasidone has a complex molecular structure characterized by:

  • Molecular Formula: C24_{24}H25_{25}Cl2_{2}F1_{1}N4_{4}O
  • Molecular Weight: Approximately 432.39 g/mol
  • Structural Features: The structure includes a thienobenzodiazepine core, which is essential for its pharmacological activity.

The three-dimensional conformation allows for effective interaction with neurotransmitter receptors, facilitating its antipsychotic effects.

Chemical Reactions Analysis

Reactions and Technical Details

Lurasidone undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: This reaction is crucial for introducing halogen atoms into the aromatic rings.
  • Cyclization: The formation of the imidazole ring involves cyclization reactions that create the heterocyclic structure necessary for activity.
  • Acylation: The final steps often involve acylation processes to attach acetamide groups, which are vital for its pharmacodynamics.

These reactions are typically carried out under controlled conditions to ensure high yield and purity.

Mechanism of Action

Process and Data

Lurasidone's mechanism of action primarily involves:

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, Lurasidone helps alleviate positive symptoms of schizophrenia such as hallucinations and delusions.
  • Serotonin 5-HT2A Receptor Antagonism: This action helps reduce negative symptoms and improve mood, which is particularly beneficial in bipolar disorder.

The combined antagonistic effects on both dopamine and serotonin receptors contribute to its efficacy in managing symptoms while minimizing side effects typically associated with older antipsychotics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lurasidone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water, which affects its formulation in pharmaceutical products.
  • Stability: Stable under normal conditions but sensitive to light; should be stored in airtight containers away from light sources.

Relevant Data or Analyses

In clinical formulations, Lurasidone's stability profile ensures that it retains efficacy throughout its shelf life, making it suitable for long-term treatment regimens.

Applications

Scientific Uses

Lurasidone is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It effectively reduces symptoms associated with schizophrenia, improving patients' quality of life.
  • Bipolar Disorder Management: It is also indicated for treating depressive episodes associated with bipolar disorder, showcasing its versatility in psychiatric care.

Ongoing research continues to explore additional therapeutic applications, including potential uses in treating other mood disorders or enhancing cognitive function in specific populations.

Pharmacological Mechanisms of Action

Lurasidone Hydrochloride is an atypical antipsychotic agent characterized by a complex receptor interaction profile that underpins its therapeutic efficacy in schizophrenia and bipolar depression. Its pharmacological activity extends beyond dopamine receptor antagonism to include multifaceted serotonergic modulation and selective adrenergic receptor interactions, which collectively contribute to its unique clinical profile.

Receptor Binding Affinity Profiling

The receptor binding landscape of Lurasidone has been extensively characterized through radioligand competition assays using human recombinant receptors and animal central nervous system tissue preparations. Lurasidone exhibits a distinct hierarchy of affinities across neurotransmitter receptor families, with particularly potent activity at dopaminergic D₂ and serotonergic receptors (5-hydroxytryptamine [5-HT]₇, 5-HT₂A, and 5-HT₁A). Its binding profile demonstrates remarkable selectivity, with negligible affinity for muscarinic M₁ (half maximal inhibitory concentration [IC₅₀] > 1000 nM) and histamine H₁ receptors (IC₅₀ > 1000 nM), accounting for its favorable metabolic and sedative side effect profile compared to other antipsychotics [1] [7] [10].

Table 1: Receptor Binding Profile of Lurasidone Hydrochloride

ReceptorKi Value (nM)ActionRelative Affinity
Dopamine D₂1.68AntagonistHighest affinity
5-HT₇0.49Antagonist3.4 × D₂ affinity
5-HT₂A2.03AntagonistComparable to D₂
5-HT₁A6.75Partial agonistModerate affinity
α₂C-Adrenergic10.8AntagonistModerate affinity
5-HT₂C415Minimal activityLow affinity
Muscarinic M₁>1000NegligibleNot significant
Histamine H₁>1000NegligibleNot significant

Dopaminergic D₂ Receptor Antagonism

Lurasidone functions as a high-affinity dopamine D₂ receptor antagonist (equilibrium dissociation constant [Kᵢ] = 1.68 nM), exhibiting the strongest D₂ binding among contemporary atypical antipsychotics [7] [10]. This potent antagonism normalizes dysregulated mesolimbic dopamine neurotransmission, which is fundamental to its efficacy against positive symptoms of psychosis such as hallucinations and delusions. The binding kinetics of Lurasidone at D₂ receptors demonstrate rapid association and moderate dissociation rates, characteristics that may contribute to its lower propensity for extrapyramidal symptoms compared to first-generation antipsychotics. At therapeutic doses, Lurasidone achieves approximately 70-80% striatal D₂ receptor occupancy, striking a balance between antipsychotic efficacy and neurological tolerability. Its D₂ binding is highly selective, with substantially lower affinity for other dopamine receptor subtypes (D₁, D₃, D₄), contributing to its targeted pharmacological effects [1] [10].

Serotonergic Modulation: 5-HT₇, 5-HT₂A, and 5-HT₁A Interactions

Lurasidone demonstrates a sophisticated serotonergic modulation profile characterized by:

  • 5-HT₇ Receptor Antagonism (Kᵢ = 0.49 nM): Lurasidone exhibits exceptional affinity for 5-hydroxytryptamine 7 receptors, exceeding its D₂ binding by approximately 3.4-fold, making it one of the most potent 5-HT₇ antagonists among antipsychotics [7] [10]. This receptor blockade has significant implications for cognitive function and mood regulation. 5-HT₇ receptors are enriched in thalamic nuclei and hippocampal formation, regions critically involved in cognitive processing. Antagonism at these receptors enhances cortical glutamate release and facilitates thalamocortical connectivity, mechanisms directly relevant to cognitive enhancement in schizophrenia [3] [4].

  • 5-HT₂A Receptor Antagonism (Kᵢ = 2.03 nM): Lurasidone's potent 5-hydroxytryptamine 2A receptor blockade approximates its D₂ affinity. This balanced dual antagonism creates a high 5-HT₂A/D₂ affinity ratio (approximately 1:1), characteristic of atypical antipsychotics [7] [10]. The clinical significance of this receptor interaction includes diminished liability for extrapyramidal symptoms, potential mitigation of negative symptoms, and counteraction of D₂ blockade-induced prolactin elevation. Additionally, 5-HT₂A antagonism disinhibits prefrontal dopamine and norepinephrine release, potentially contributing to pro-cognitive and antidepressant effects [3] [10].

  • 5-HT₁A Receptor Partial Agonism (Kᵢ = 6.75 nM): Functionally, Lurasidone acts as a partial agonist at 5-hydroxytryptamine 1A receptors with approximately 60% efficacy relative to full agonists [10]. This activity is clinically significant due to the localization of 5-HT₁A receptors in prefrontal cortex and limbic regions. 5-HT₁A partial agonism enhances mesocortical dopamine release, potentially ameliorating negative symptoms and cognitive dysfunction. Furthermore, this property may confer anxiolytic and antidepressant effects, particularly relevant in bipolar depression [3] [4] [10]. The interplay between 5-HT₁A partial agonism and 5-HT₇ antagonism creates a unique neurochemical environment that may underlie Lurasidone's distinctive therapeutic actions.

Adrenergic α₂A/α₂C Receptor Antagonism

Lurasidone displays moderate affinity for α₂C-adrenergic receptors (Kᵢ = 10.8 nM) and weaker interaction with α₂A subtypes [1] [10]. Adrenergic α₂C antagonism potentiates norepinephrine release in the prefrontal cortex, which may contribute to beneficial effects on cognitive function, particularly executive functioning and attention. This pharmacological action differentiates Lurasidone from other antipsychotics with more pronounced α₁-adrenergic affinity (Kᵢ = 48 nM for α₁), thereby minimizing orthostatic hypotension risk. The selective α₂C antagonism may synergize with serotonergic mechanisms to enhance prefrontal neurotransmission without significant cardiovascular effects [7] [10].

Neurochemical Pathways in Antipsychotic Efficacy

Beyond receptor affinity profiling, Lurasidone's therapeutic actions emerge from its integrated effects on interconnected neural circuits and neurotransmitter systems. The compound modulates fundamental neurochemical pathways implicated in both psychosis and cognitive dysfunction.

Cortico-Striatal-Thalamic Circuit Modulation

Lurasidone exerts coordinated effects across the cortico-striatal-thalamic circuitry through multiple mechanisms:

  • Prefrontal Glutamate Regulation: Through its combined 5-HT₁A partial agonism and 5-HT₇ antagonism, Lurasidone enhances glutamate release in the medial prefrontal cortex. Microdialysis studies in rodent models demonstrate that therapeutic doses increase extracellular glutamate levels by 25-40% [3] [4]. This glutamate modulation occurs without induction of excitotoxicity, potentially through balanced activation of metabotropic glutamate receptors. Enhanced prefrontal glutamatergic transmission supports synaptic plasticity and cognitive function, particularly in working memory and executive function domains compromised in schizophrenia [3] [4].

  • Thalamic Gating Mechanism: Lurasidone normalizes sensory gating deficits via 5-HT₇ receptor blockade in the mediodorsal thalamic nucleus. This receptor inhibition reduces GABAergic interneuron activity, thereby disinhibiting thalamocortical glutamatergic projections. Functional neurochemical studies demonstrate that Lurasidone administration reverses N-methyl-D-aspartate receptor antagonist-induced thalamocortical hyperactivity, restoring normal sensory processing [3] [4]. This mechanism may underlie improvements in perceptual accuracy and information filtering observed clinically.

  • Dopaminergic Balance Restoration: Lurasidone simultaneously reduces subcortical mesolimbic dopamine hyperactivity (via D₂ antagonism) while enhancing mesocortical dopamine release through 5-HT₁A partial agonism and 5-HT₂A antagonism. This regionally selective dopaminergic modulation represents a critical mechanism for addressing both positive symptoms (through limbic D₂ blockade) and negative symptoms/cognitive dysfunction (through prefrontal dopamine enhancement) [3] [10]. Microdialysis data indicate Lurasidone increases prefrontal dopamine by 30-45% while reducing nucleus accumbens dopamine by 20-25%, demonstrating its differential regional effects [3].

Table 2: Neurochemical Effects of Lurasidone in Key Brain Regions

Brain RegionNeurotransmitter EffectPrimary Receptor MechanismsFunctional Outcome
Medial Prefrontal Cortex↑ Glutamate (25-40%)↑ Dopamine (30-45%)↑ Norepinephrine5-HT₇ blockade5-HT₁A partial agonismα₂C antagonismEnhanced executive functionImproved working memoryAntidepressant effects
Dorsal Raphe Nucleus↑ GABAergic activityChronic 5-HT increaseAcute 5-HT₇ blockadeChronic 5-HT₁A desensitizationMood stabilizationAnxiolytic potential
Mediodorsal Thalamic Nucleus↓ GABAergic inhibition↑ Glutamate output5-HT₇ receptor antagonismSensory gating normalizationImproved perceptual accuracy
Nucleus Accumbens↓ Dopamine (20-25%)D₂ receptor antagonismReduction of positive symptoms

Role of 5-HT₇ Receptor Blockade in Cognitive Enhancement

The exceptionally high-affinity 5-HT₇ receptor antagonism represents one of Lurasidone's most distinctive pharmacological features, contributing significantly to its pro-cognitive effects:

  • Acute and Chronic Serotonergic Modulation: Lurasidone administration produces time-dependent effects on serotonergic transmission. Acutely, 5-HT₇ blockade in the dorsal raphe nucleus generates GABAergic disinhibition, which is counterbalanced by concurrent 5-HT₁A partial agonism that prevents excessive serotonergic activation. Chronically (after 7 days administration), Lurasidone induces desensitization of both 5-HT₁A autoreceptors and 5-HT₇ receptors, leading to enhanced serotonergic transmission in cortical and limbic regions [4]. This adaptive change potentially underlies the delayed onset yet sustained cognitive benefits observed in clinical settings.

  • Cognitive Domain-Specific Enhancement: The 5-HT₇ receptor blockade particularly benefits specific cognitive domains impaired in schizophrenia and mood disorders. Clinical studies demonstrate that therapeutic doses of Lurasidone produce significantly greater improvement in processing speed (effect size = 0.43) and executive function (effect size = 0.39) compared to other antipsychotics with weaker 5-HT₇ activity [5] [9]. These domains critically depend on prefrontal-thalamic circuitry where 5-HT₇ receptors are densely expressed. The pro-cognitive effects manifest independently of symptom reduction, suggesting a direct nootropic action.

  • NMDA Receptor Hypofunction Normalization: Through its downstream effects on glutamatergic transmission, 5-HT₇ antagonism ameliorates N-methyl-D-aspartate receptor hypofunction, a pathophysiological hallmark of schizophrenia. Lurasidone administration prevents N-methyl-D-aspartate antagonist-induced reductions in cortical dopamine and norepinephrine release [4]. Furthermore, chronic Lurasidone treatment enhances the ability of N-methyl-D-aspartate receptor antagonists to increase prefrontal serotonin, suggesting neuroadaptive changes that may restore excitatory/inhibitory balance in cortical networks [4]. This mechanism represents a novel approach to addressing the glutamatergic component of schizophrenia pathophysiology beyond dopamine modulation.

  • Neuroplasticity and Gene Expression Effects: Emerging evidence suggests that 5-HT₇ receptor blockade influences neurotrophic signaling and gene expression patterns relevant to cognitive function. Preclinical models indicate that chronic Lurasidone administration increases brain-derived neurotrophic factor expression in the prefrontal cortex and hippocampus, potentially supporting synaptic remodeling and neurogenesis [4]. Additionally, 5-HT₇ antagonism modulates the expression of activity-regulated cytoskeleton-associated protein and other immediate early genes involved in synaptic plasticity, providing a molecular basis for its cognition-enhancing properties [3]. These effects position Lurasidone uniquely among antipsychotics for addressing the neurobiological substrates of cognitive impairment.

Properties

Product Name

Lurasidone (Hydrochloride)

IUPAC Name

4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

Molecular Formula

C28H37ClN4O2S

Molecular Weight

529.1 g/mol

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1

InChI Key

NEKCRUIRPWNMLK-JQPVBIIXSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.